molecular formula C24H37N5O7 B564032 PRO-PHE-GLY-LYS ACETATE CAS No. 104180-29-2

PRO-PHE-GLY-LYS ACETATE

Cat. No.: B564032
CAS No.: 104180-29-2
M. Wt: 507.588
InChI Key: CNOCCUPPTCYBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid–prolylphenylalanylglycyllysine (1/1) is a complex organic compound that combines acetic acid with a peptide sequence consisting of proline, phenylalanine, glycine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–prolylphenylalanylglycyllysine (1/1) typically involves the stepwise assembly of the peptide sequence followed by the conjugation of acetic acid. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of reactive side chains with protecting groups like Fmoc or Boc.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–prolylphenylalanylglycyllysine (1/1) can undergo various chemical reactions, including:

    Oxidation: The peptide sequence can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents under mild conditions to avoid peptide degradation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Acetic acid–prolylphenylalanylglycyllysine (1/1) has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide with therapeutic properties.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of acetic acid–prolylphenylalanylglycyllysine (1/1) involves its interaction with specific molecular targets and pathways. The peptide sequence can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–prolylphenylalanylglycylarginine (1/1): Similar peptide sequence but with arginine instead of lysine.

    Acetic acid–prolylphenylalanylglycylhistidine (1/1): Contains histidine instead of lysine.

Uniqueness

Acetic acid–prolylphenylalanylglycyllysine (1/1) is unique due to the presence of lysine, which can introduce additional functional groups for further modification. This compound’s specific sequence and structure confer distinct biological and chemical properties, making it valuable for various applications.

Properties

CAS No.

104180-29-2

Molecular Formula

C24H37N5O7

Molecular Weight

507.588

IUPAC Name

acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4)

InChI Key

CNOCCUPPTCYBQC-UHFFFAOYSA-N

SMILES

CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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